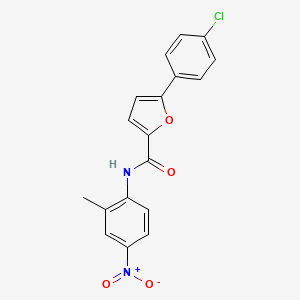
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide, also known as TAK-915, is a novel compound that has been studied for its potential therapeutic applications in the treatment of cognitive impairment associated with neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is believed to act as a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is expressed in the brain and is involved in the regulation of glucose and lipid metabolism. By blocking GPR40, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide may improve cognitive function by modulating glucose and lipid metabolism in the brain.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to increase acetylcholine release in the hippocampus, which is important for learning and memory. 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in lab experiments is its selectivity for GPR40, which reduces the likelihood of off-target effects. However, one limitation is that 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has a relatively short half-life, which may limit its effectiveness in long-term studies.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is the potential use of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the development of more potent and selective GPR40 antagonists. Finally, further studies are needed to determine the optimal dosing and administration of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide for therapeutic use.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide involves a multi-step process that includes the preparation of the starting materials and the subsequent coupling reaction. The starting materials, 4-chloroaniline and 2-methyl-4-nitrophenol, are reacted to form the intermediate 4-chloro-N-(2-methyl-4-nitrophenyl)aniline. This intermediate is then coupled with 2-furoic acid to yield 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its therapeutic potential in the treatment of cognitive impairment associated with neurological disorders. Preclinical studies have shown that 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has a positive effect on cognitive function in animal models of Alzheimer's disease. Specifically, 5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)-2-furamide has been shown to improve working memory and spatial learning in rats.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-10-14(21(23)24)6-7-15(11)20-18(22)17-9-8-16(25-17)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDIKKXEWQJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)